molecular formula C18H21N3S B8769828 N-cyclohexyl-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B8769828
M. Wt: 311.4 g/mol
InChI Key: MFCNGMHJWBBFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
12 μmol
Type
reactant
Reaction Step One
Quantity
24 μL
Type
solvent
Reaction Step One
Quantity
8 μmol
Type
limiting reactant
Reaction Step Two
Quantity
8.8 μmol
Type
reactant
Reaction Step Two
Quantity
0.8 μmol
Type
catalyst
Reaction Step Two
Quantity
18 μL
Type
solvent
Reaction Step Two
Yield
23.40719 ± 5%

Identifiers

REACTION_SMILES
CC1=CC=C(N)N=C1.[C-]#[N+]C1CCCCC1.O=CC1=CSC=C1>>CC1=CN2C(C=C1)=NC(C1=CSC=C1)=C2NC1CCCCC1

Inputs

Step One
Name
Quantity
12 μmol
Type
reactant
Smiles
C(c1ccsc1)=O
Name
Quantity
24 μL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
8 μmol
Type
limiting reactant
Smiles
CC1=CN=C(C=C1)N
Name
Quantity
8.8 μmol
Type
reactant
Smiles
[C-]#[N+]C1CCCCC1
Name
Quantity
0.8 μmol
Type
catalyst
Smiles
O=C(O)C(F)(F)F
Name
Quantity
18 μL
Type
solvent
Smiles
CC(C)O

Setup

Vessel
Control Type
VIAL
Setpoint
1 mL
Material
GLASS
Preparations
NONE
Type
FUME_HOOD

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 (± 1) °C
Stirring
Type
STIR_BAR
Rate
MEDIUM
RPM
0
Illumination
Type
DARK
Other

Outcomes

Product
Details
Reaction Time
20 (± 1) h
Conversion
0%
Name
Type
Smiles
Cc1ccc2nc(c3ccsc3)c(NC3CCCCC3)n2c1
Measurements
Type Value Analysis
YIELD 23.40719 ± 5% LCMS-CAD
Analyses
LCMS
Type
LCMS
Details
Waters Acuity UPLC-MS with ThermoFisher Corona Veo CAD

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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